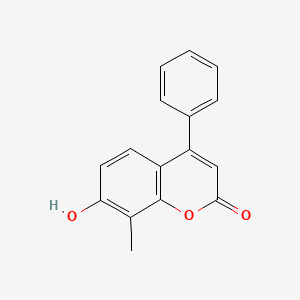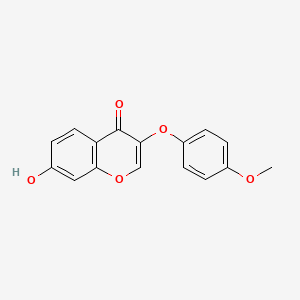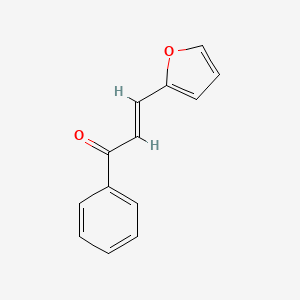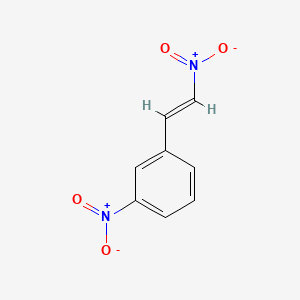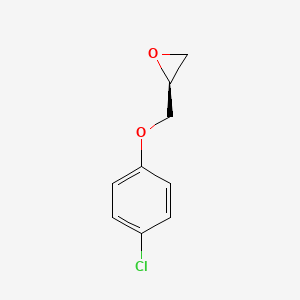
(S)-2-((4-Chlorophenoxy)methyl)oxirane
Descripción general
Descripción
The compound (S)-2-((4-Chlorophenoxy)methyl)oxirane is not directly discussed in the provided papers. However, related compounds with similar structures are mentioned, such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, which is a synthetic, enantiopure chiral resolution reagent . This suggests that this compound may also possess chiral properties and could potentially be used in enantioselective synthesis or as a chiral resolution reagent.
Synthesis Analysis
The synthesis of related oxirane compounds involves multiple steps, starting from a precursor with a phenyl group. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is obtained from enantiopure (2S,3S)-phenylglycidol . Although the exact synthesis of this compound is not detailed, it is likely that a similar multi-step synthetic route could be employed, starting with a chlorophenoxy precursor and involving steps such as tosylation and cyclization, as seen in the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane .
Molecular Structure Analysis
The molecular structure of oxirane compounds is characterized by a three-membered epoxide ring, which is highly strained and reactive. This reactivity is key to the compound's behavior in chemical reactions, such as the regioselective ring-opening reactions observed with (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane . The presence of a chlorophenoxy group in this compound would likely influence its reactivity and the types of reactions it can participate in.
Chemical Reactions Analysis
Oxirane compounds are known for their participation in ring-opening reactions. The related compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with α-chiral primary and secondary amines through regioselective ring-opening . This suggests that this compound could also undergo similar reactions with nucleophiles, potentially leading to a variety of diastereomeric products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, we can infer from related compounds that it would exhibit properties typical of oxiranes, such as being a liquid at room temperature and having a relatively high reactivity due to the strained epoxide ring. The presence of a chlorophenoxy substituent would likely affect its polarity, boiling point, and solubility compared to other oxirane derivatives .
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity
Global Trends in Herbicide Toxicity : A scientometric review highlights the rapid advancement in research on 2,4-D herbicide toxicity, emphasizing its environmental presence due to agricultural use and the resulting ecological concerns. This review suggests a shift towards studying molecular biology aspects, human exposure assessments, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020) source.
Toxic Effects in Aquatic Life : Research on chlorophenols (CPs), structurally similar to (S)-2-((4-Chlorophenoxy)methyl)oxirane, demonstrates their ubiquity in the environment and their acute and chronic toxic effects on aquatic organisms. CPs induce oxidative stress, disrupt immune and endocrine functions, and at higher concentrations, can promote cell proliferation or apoptosis in fish (Ge et al., 2017) source.
Sorption of Phenoxy Herbicides : A study on the sorption of 2,4-D and other phenoxy herbicides to soil and organic matter concludes that soil organic matter and iron oxides are significant sorbents for these compounds, impacting their environmental mobility and persistence (Werner, Garratt, & Pigott, 2012) source.
Potential for Biodegradation and Environmental Remediation
Antimicrobial Triclosan and By-products : A review on triclosan, a compound with a chlorophenoxy moiety similar to this compound, discusses its widespread environmental occurrence, toxicity, and transformation into more toxic compounds. The study underscores the need for effective degradation strategies to mitigate environmental and health risks (Bedoux et al., 2012) source.
Biopolymer Derivatives for Green Chemistry : Research on 2-Methyloxolane as a sustainable, bio-based solvent for extracting natural products indicates the potential of using biopolymer derivatives for environmental remediation and green chemistry applications (Rapinel et al., 2020) source.
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[(4-chlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSZOOZWRMSAP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281157 | |
| Record name | (2S)-2-[(4-Chlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129098-57-3 | |
| Record name | (2S)-2-[(4-Chlorophenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129098-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[(4-Chlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)


